molecular formula C15H15NO3 B14189866 N-Methyl-2-(4-phenoxyphenoxy)acetamide CAS No. 873112-80-2

N-Methyl-2-(4-phenoxyphenoxy)acetamide

Cat. No.: B14189866
CAS No.: 873112-80-2
M. Wt: 257.28 g/mol
InChI Key: NYNREUPFEXJVBG-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-phenoxyphenoxy)acetamide is a synthetic acetamide derivative with notable applications in agrochemicals. Its synthesis involves reacting N-methylchloroacetamide with 4-phenoxyphenol in dimethylformamide (DMF) using anhydrous potassium carbonate as a catalyst under optimized conditions (75–85°C, 4 hours), achieving yields exceeding 85% . Structural confirmation is performed via IR, MS, $ ^1H $-NMR, and elemental analysis. The compound exhibits insecticidal activity against vegetable aphids, comparable to fenoxycarb, a known insect growth regulator .

Properties

CAS No.

873112-80-2

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-methyl-2-(4-phenoxyphenoxy)acetamide

InChI

InChI=1S/C15H15NO3/c1-16-15(17)11-18-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

NYNREUPFEXJVBG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide typically involves the reaction of N-methylacetamide with 4-phenoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this reaction include dichloromethane and ethanol .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-phenoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenoxy acids, reduced amides, and substituted derivatives, which have various applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

N-Methyl-2-(4-phenoxyphenoxy)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-phenoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its action include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Applications
N-Methyl-2-(4-phenoxyphenoxy)acetamide Phenoxy-phenoxy, methylamide 85 Not reported Insecticide
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide Chlorophenoxy substitution 80 Not reported Agrochemical derivative
Compound 30 (Fluorinated analog) Fluorine, butyryl, n-butylamide 82 75 Research chemical
Compound 32 (Chiral ester) Fluorine, methylpentanoate 51 74 Enantioselective studies
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, sulfonyl groups Not reported Not reported Heterocyclic precursor

Key Findings and Implications

  • Synthetic Efficiency : The parent compound and its chlorinated derivative () achieve higher yields (>80%) compared to fluorinated analogs (51–82%) .
  • Bioactivity : Chlorination () and fluorination () are strategic modifications to enhance insecticidal or pharmacological properties.
  • Structural Complexity : Chiral centers () and rotamerism () introduce complexity in pharmacological profiling, absent in the parent compound.

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